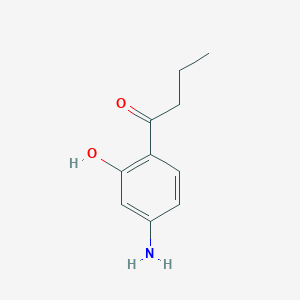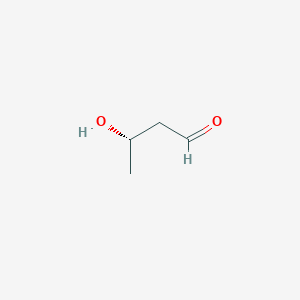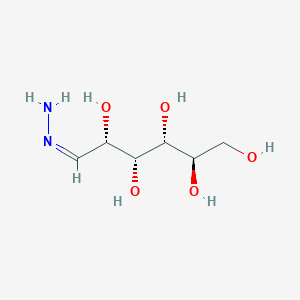![molecular formula C13H26NO5+ B15051039 [(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium](/img/structure/B15051039.png)
[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium is a compound that belongs to the class of organic compounds known as carnitines. These compounds are characterized by the presence of a quaternary ammonium group and are involved in various metabolic processes in the body. This particular compound is a derivative of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium typically involves the esterification of L-carnitine with 3-hydroxyhexanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the esterification process. Enzymes such as lipases can be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures. This approach not only improves the yield but also minimizes the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-ketohexanoic acid or 3-carboxyhexanoic acid.
Reduction: Formation of 3-hydroxyhexanol.
Substitution: Formation of various amides or thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of carnitine derivatives.
Biology: Studied for its role in fatty acid metabolism and energy production in cells.
Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.
Mécanisme D'action
The compound exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is mediated by the enzyme carnitine palmitoyltransferase, which catalyzes the transfer of fatty acids from coenzyme A to carnitine, forming acyl-carnitine intermediates. These intermediates are then transported across the mitochondrial membrane and converted back to acyl-CoA for subsequent oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-carnitine: The parent compound, primarily involved in fatty acid transport.
Acetyl-L-carnitine: An acetylated form of L-carnitine with additional roles in acetyl group transport.
Propionyl-L-carnitine: A propionylated form with potential benefits in cardiovascular health.
Uniqueness
[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium is unique due to its specific esterification with 3-hydroxyhexanoic acid, which may confer distinct metabolic and therapeutic properties compared to other carnitine derivatives. Its specific role in enhancing fatty acid metabolism and energy production makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H26NO5+ |
|---|---|
Poids moléculaire |
276.35 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-(3-hydroxyhexanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C13H25NO5/c1-5-6-10(15)7-13(18)19-11(8-12(16)17)9-14(2,3)4/h10-11,15H,5-9H2,1-4H3/p+1/t10?,11-/m1/s1 |
Clé InChI |
VYEONLJQPYRKAN-RRKGBCIJSA-O |
SMILES isomérique |
CCCC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O |
SMILES canonique |
CCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B15050968.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050981.png)
![3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B15050989.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051004.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B15051017.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051031.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051033.png)



![(1R)-1-((5R,6R,6AR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B15051064.png)
